2-Chloroquinoxalin-5-ol
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Overview
Description
2-Chloroquinoxalin-5-ol is a heterocyclic compound with the molecular formula C₈H₅ClN₂O. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Chloroquinoxalin-5-ol typically involves the chlorination of quinoxalin-5-ol. One common method includes heating quinoxalin-5-ol with phosphorus oxychloride at elevated temperatures. The reaction mixture is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, and purified by column chromatography to yield this compound .
Chemical Reactions Analysis
2-Chloroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline derivatives.
Scientific Research Applications
2-Chloroquinoxalin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Chloroquinoxalin-5-ol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, quinoxaline derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are involved in inflammation and cancer progression .
Comparison with Similar Compounds
2-Chloroquinoxalin-5-ol can be compared with other similar compounds such as:
5-Chloroquinoxalin-2-ol: Another chlorinated quinoxaline derivative with similar chemical properties.
Quinoxaline: The parent compound, which serves as the basis for various derivatives.
Other substituted quinoxalines: Compounds with different substituents on the quinoxaline ring, leading to diverse biological activities.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-10-8-5(11-7)2-1-3-6(8)12/h1-4,12H |
InChI Key |
JTPQPIARVNHNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)O)Cl |
Origin of Product |
United States |
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